Methyl 5-bromo-2-chloroisonicotinate: A Core Building Block for Modern Drug Discovery
Methyl 5-bromo-2-chloroisonicotinate: A Core Building Block for Modern Drug Discovery
CAS Number: 886365-28-2
Introduction
Methyl 5-bromo-2-chloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective chemical manipulation makes it an exceptionally versatile building block for researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for scientists engaged in drug development and advanced chemical synthesis.
Physicochemical and Structural Properties
Methyl 5-bromo-2-chloroisonicotinate, also known as methyl 5-bromo-2-chloropyridine-4-carboxylate, is typically an off-white to light yellow solid at room temperature. The molecule's utility is fundamentally derived from its structure: a pyridine ring substituted with a methyl ester group, a bromine atom, and a chlorine atom. This arrangement provides multiple reaction sites for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 886365-28-2 | |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| IUPAC Name | methyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Appearance | Off-white to light yellow solid-liquid mixture | |
| Boiling Point | 286.5 ± 35.0 °C (at 760 Torr) | |
| Density | 1.684 ± 0.06 g/cm³ | |
| Flash Point | 127.1 ± 25.9 °C | |
| SMILES | COC(=O)C1=CC(=NC=C1Br)Cl | |
| InChIKey | ZGVAWYBJGMOKBV-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of Methyl 5-bromo-2-chloroisonicotinate is a multi-step process that hinges on the preparation of its carboxylic acid precursor, 5-bromo-2-chloroisonicotinic acid. This key intermediate is not commonly synthesized from simple pyridine but rather through a more controlled pathway starting from functionalized pyridines.
A common synthetic route begins with 2,5-dichloropyridine. This starting material undergoes a series of transformations to introduce the required functional groups at the correct positions. The process generally involves the formation of 5-bromo-2-chloropyridine, followed by reactions to introduce the carboxylic acid group at the 4-position, and finally esterification.
Step-by-Step Synthesis Workflow
Part 1: Synthesis of 5-bromo-2-chloroisonicotinic acid
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Starting Material: The synthesis often commences with 2,5-dichloropyridine.
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Substitution: A substitution reaction is carried out to replace one of the chlorine atoms with a bromine atom, yielding 5-bromo-2-chloropyridine. This step requires careful control of reaction conditions to ensure selectivity.
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Hydroxylation/Carboxylation: The 5-bromo-2-chloropyridine is then hydroxylated to introduce the carboxylic acid functionality at the 4-position, resulting in 5-bromo-2-chloroisonicotinic acid. The precise mechanisms for this step can vary among proprietary industrial processes.
Part 2: Esterification
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Reaction with Methanol: The synthesized 5-bromo-2-chloroisonicotinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by methanol. This is a standard Fischer esterification or related procedure.
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Purification: The final product, Methyl 5-bromo-2-chloroisonicotinate, is then purified using techniques such as crystallization or chromatography to achieve the high purity (often >98%) required for pharmaceutical applications.
Caption: Synthetic pathway to Methyl 5-bromo-2-chloroisonicotinate.
Chemical Reactivity and Synthetic Utility
The primary value of Methyl 5-bromo-2-chloroisonicotinate in drug discovery lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position, leaving the chlorine atom at the 2-position available for subsequent transformations.
This selective reactivity is crucial for building molecular complexity in a controlled, stepwise manner. Key reactions include:
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Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. The bromine at the 5-position can be selectively coupled with a wide range of boronic acids or esters, introducing new aryl or alkyl groups. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
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Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. Primary or secondary amines can be coupled at the 5-position (displacing the bromide) to introduce diverse amine-containing fragments.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, while less reactive in cross-coupling, can participate in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated.
Caption: Key cross-coupling reactions of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The "5-bromo-2-chloro-pyridine" core is a privileged scaffold found in numerous biologically active compounds. The ability to sequentially introduce different functionalities at the 2- and 5-positions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This is a cornerstone of modern medicinal chemistry, enabling the optimization of properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
While specific drug examples containing this exact ester are often proprietary, the core structure is integral to the synthesis of various kinase inhibitors, GPCR modulators, and other therapeutic agents. The chloro- and bromo-substituents serve as synthetic handles to explore the chemical space around the pyridine core, which is a common feature in many approved drugs.
Safety and Handling
Methyl 5-bromo-2-chloroisonicotinate is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P317 & P302+P352 & P304+P340: Specific first aid measures for ingestion, skin contact, and inhalation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.
Conclusion
Methyl 5-bromo-2-chloroisonicotinate is a high-value chemical intermediate whose utility is rooted in the predictable and selective reactivity of its halogen substituents. For medicinal chemists and process development scientists, it offers a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and other advanced materials.
References
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PubChem. Methyl 5-bromo-2-chloroisonicotinate (C7H5BrClNO2) - Predicted Collision Cross Section. [Link]
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Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. [Link]
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WIPO Patentscope. 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
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ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
